molecular formula C15H16O B7878958 1-Cyclopropyl-1-naphthalen-1-ylethanol

1-Cyclopropyl-1-naphthalen-1-ylethanol

Cat. No.: B7878958
M. Wt: 212.29 g/mol
InChI Key: XGLJMMCYURFDPP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-naphthalen-1-ylethanol is an organic compound with the molecular formula C15H16O It features a cyclopropyl group attached to a naphthalene ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-naphthalen-1-ylethanol can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki reaction of an aryl halide with cyclopropyl boronic acid . This reaction typically requires a base, such as potassium carbonate, and a solvent like toluene, under an inert atmosphere of nitrogen or argon.

Another method involves the acid-catalyzed cyclization of a suitable precursor, such as 1-naphthyl-2-aminoethyl-ketone, followed by reduction with a hydride source like sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-naphthalen-1-ylethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted naphthalenes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-naphthalen-1-ylethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic processes or reduce inflammation by modulating signaling pathways involved in the inflammatory response .

Comparison with Similar Compounds

1-Cyclopropyl-1-naphthalen-1-ylethanol can be compared with other similar compounds, such as:

    1-Cyclopropyl-1-phenylethanol: Similar structure but with a phenyl group instead of a naphthalene ring.

    1-Cyclopropyl-1-naphthalen-1-ylmethanol: Similar structure but with a methanol moiety instead of ethanol.

    1-Cyclopropyl-2-naphthalen-1-ylethanol: Similar structure but with the cyclopropyl group attached to a different position on the naphthalene ring.

Properties

IUPAC Name

1-cyclopropyl-1-naphthalen-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-15(16,12-9-10-12)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLJMMCYURFDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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